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  • Product: (1-amino-2-methylpropyl)phosphonic acid
  • CAS: 18108-24-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of (1-amino-2-methylpropyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activity of (1-amino-2-methylpropyl)pho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of (1-amino-2-methylpropyl)phosphonic acid, a molecule of significant interest in the fields of biochemistry and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the scientific principles and experimental considerations surrounding this compound. Our focus is on providing actionable insights and robust methodologies to empower researchers in their exploration of its therapeutic and biological potential.

Introduction: The Significance of α-Aminophosphonic Acids

(1-amino-2-methylpropyl)phosphonic acid belongs to the class of α-aminophosphonic acids, which are structural analogues of α-amino acids. In these compounds, the typically planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety[1]. This fundamental structural change has profound implications for their biological activity, as the tetrahedral geometry mimics the transition state of peptide bond hydrolysis[2]. This mimicry is a cornerstone of their function as potent enzyme inhibitors[1][2]. Beyond enzyme inhibition, α-aminophosphonic acids have shown a wide array of biological activities, including roles as peptide analogs, antibacterial agents, and herbicides[3]. (1-amino-2-methylpropyl)phosphonic acid, as a phosphonic analog of the amino acid leucine, has emerged as a particularly interesting subject of study.

Table 1: Physicochemical Properties of (1-amino-2-methylpropyl)phosphonic acid

PropertyValueSource
Molecular Formula C4H12NO3P[4][5]
Molecular Weight 153.12 g/mol [4][5]
CAS Number 18108-24-2[4][5]
Appearance White crystalline powder[5]
Melting Point 267-272 °C[5]

Primary Biological Target: Leucine Aminopeptidase

The principal biological target of (1-amino-2-methylpropyl)phosphonic acid is Leucine Aminopeptidase (LAP), a metalloenzyme that catalyzes the hydrolysis of leucine residues from the N-terminus of proteins and peptides[6][7]. LAPs are ubiquitous enzymes, playing crucial roles in protein turnover, maturation, and the degradation of bioactive peptides[2].

Mechanism of Inhibition: A Transition-State Analog

(1-amino-2-methylpropyl)phosphonic acid acts as a competitive inhibitor of leucine aminopeptidase. Its efficacy stems from its ability to act as a transition-state analog. The tetrahedral phosphonate group mimics the geometry of the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond[2]. This stable mimicry allows the inhibitor to bind tightly to the enzyme's active site, preventing the binding and processing of the natural substrate.

Structural Basis of Inhibition: Insights from X-ray Crystallography

The crystal structure of leucine aminopeptidase from Aeromonas proteolytica in complex with L-leucinephosphonic acid (LPA) reveals the molecular interactions that underpin its inhibitory activity. The phosphonate group of the inhibitor directly interacts with the two metal ions, typically zinc, present in the dinuclear active site of the enzyme. Specifically, LPA binds as an η¹,²-μ-phosphonate, with the N-terminal amine also coordinating to the second metal ion. This binding mode displaces a bridging water or hydroxide ion that is crucial for catalysis.

Diagram 1: Inhibition of Leucine Aminopeptidase

Inhibition_Mechanism cluster_enzyme Leucine Aminopeptidase Active Site Enzyme Enzyme Inhibitor (1-amino-2-methylpropyl)phosphonic acid (Transition-State Analog) Enzyme->Inhibitor Competitive Binding Products Cleaved Peptide + Leucine Enzyme->Products Hydrolysis Substrate Leucine-containing Peptide TransitionState Tetrahedral Intermediate (Unstable) Substrate->TransitionState Binding Inhibitor->Enzyme Blocks Substrate Access TransitionState->Products

Caption: Competitive inhibition of Leucine Aminopeptidase.

Experimental Protocols for Studying Leucine Aminopeptidase Inhibition

To facilitate further research, this section provides a detailed, self-validating protocol for assessing the inhibitory activity of (1-amino-2-methylpropyl)phosphonic acid against leucine aminopeptidase.

Leucine Aminopeptidase Activity Assay (Spectrophotometric)

This protocol is based on the hydrolysis of L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline, detectable at 405 nm.

Materials:

  • Leucine Aminopeptidase (from porcine kidney or other suitable source)

  • (1-amino-2-methylpropyl)phosphonic acid (and its stereoisomers, if available)

  • L-leucine-p-nitroanilide (substrate)

  • Tricine buffer (or other suitable buffer, pH 8.0)

  • Methanol (for dissolving the substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 200 mM Tricine, pH 8.0 at 25°C.

    • Substrate Stock Solution: 50 mM L-leucine p-nitroanilide in methanol.

    • Working Substrate Solution: Dilute the substrate stock solution to 1.0 mM in 1 mM Tricine solution.

    • Enzyme Solution: Prepare a working solution of Leucine Aminopeptidase in a suitable buffer (e.g., 20 mM Tricine with 0.05% w/v BSA, pH 8.0). The final concentration should be determined empirically to yield a linear reaction rate.

    • Inhibitor Stock Solution: Prepare a stock solution of (1-amino-2-methylpropyl)phosphonic acid in deionized water or a suitable buffer.

  • Assay Protocol:

    • Set up the reactions in a 96-well plate. For each inhibitor concentration, prepare a "Test" and a "Blank" well.

    • Reaction Cocktail: Prepare a reaction cocktail containing the working substrate solution, assay buffer, and deionized water.

    • Add 90 µL of the reaction cocktail to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the "Test" wells. Add 10 µL of the corresponding buffer to the "Control" and "Blank" wells.

    • Pre-incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to the "Test" and "Control" wells. Add 10 µL of the enzyme dilution buffer to the "Blank" wells.

    • Immediately measure the increase in absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the curve for each well.

    • Subtract the rate of the "Blank" from the "Test" and "Control" rates.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Diagram 2: Experimental Workflow for LAP Inhibition Assay

LAP_Assay_Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Plate Plate Setup (Test, Control, Blank wells) Prep->Plate Cocktail Add Reaction Cocktail (Substrate, Buffer) Plate->Cocktail Inhibitor Add Inhibitor (Test wells) or Buffer (Control/Blank wells) Cocktail->Inhibitor Preincubation Pre-incubate at 25°C Inhibitor->Preincubation Reaction Initiate Reaction (Add Enzyme to Test/Control, Buffer to Blank) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Analysis Data Analysis (Calculate Rates, % Inhibition, IC50/Ki) Measurement->Analysis

Caption: Workflow for determining LAP inhibition.

The Critical Role of Stereochemistry

As with most biologically active molecules, the stereochemistry of (1-amino-2-methylpropyl)phosphonic acid is a critical determinant of its activity. It has been reported that the R-enantiomer of the phosphonic acid analogue of leucine is a significantly more potent inhibitor of leucine aminopeptidase than its S-enantiomer. This highlights the stereospecificity of the enzyme's active site and underscores the importance of using enantiomerically pure compounds in research and drug development.

Broader Biological Context and Potential Applications

While the primary focus of this guide is the inhibition of leucine aminopeptidase, it is important to consider the broader biological context of (1-amino-2-methylpropyl)phosphonic acid and other aminophosphonates.

  • Anticancer Potential: Leucine aminopeptidases are often overexpressed in various cancers, and their inhibition can impede tumor growth and angiogenesis. Thus, inhibitors like (1-amino-2-methylpropyl)phosphonic acid could be explored as potential anticancer agents.

  • Neuromodulatory Effects: Some aminophosphonates have been shown to interact with N-methyl-D-aspartate (NMDA) receptors in the brain, suggesting potential applications in neuroscience.

  • Herbicidal and Antibacterial Activity: The disruption of essential enzymatic pathways in plants and bacteria by aminophosphonates makes them candidates for the development of new herbicides and antibiotics.

Chemical Synthesis

The synthesis of α-aminophosphonates can be achieved through various methods. A common approach involves the Kabachnik-Fields reaction, a one-pot synthesis from an amine, a carbonyl compound, and a dialkyl phosphite. For the enantioselective synthesis of compounds like (1-amino-2-methylpropyl)phosphonic acid, methods employing chiral auxiliaries or catalysts are necessary to control the stereochemistry at the α-carbon[1]. One reported method for the enantioselective synthesis of α-aminophosphonates involves the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts in the presence of chiral Cinchona alkaloid-derived quaternary ammonium salts[1].

Conclusion

(1-amino-2-methylpropyl)phosphonic acid is a potent biological molecule with a well-defined mechanism of action as a transition-state analog inhibitor of leucine aminopeptidase. Its stereospecificity and the potential for broader biological activities make it a compelling subject for further research in medicinal chemistry, drug discovery, and agricultural science. This guide provides a solid foundation of technical knowledge and experimental protocols to aid researchers in unlocking the full potential of this and related α-aminophosphonic acids.

References

  • Zielińska, K., et al. (2019). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 24(12), 2289. [Link]

  • PubChem. 1-Amino-2-methylpropylphosphonic acid. [Link]

  • PubChem. (2-Aminoethyl)phosphonic acid. [Link]

  • Piotrowska, H., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4758. [Link]

  • González-Gordo, S., et al. (2024). Characterization of leucine aminopeptidase (LAP) activity in sweet pepper fruits during ripening and its inhibition by nitration and reducing events. Plant Physiology and Biochemistry, 208, 108393. [Link]

  • Wikipedia. Leucyl aminopeptidase. [Link]

  • Vavrova, K., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1451. [Link]

  • Kafarski, P. (1994). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 92(1-4), 77-80. [Link]

  • Grembecka, J., et al. (2004). Leucine aminopeptidase as a target for inhibitor design. Current medicinal chemistry, 11(8), 953-965. [Link]

  • Wang, Y., et al. (2022). Enantioselective Construction of Amino Carboxylic‐Phosphonic Acid Derivatives Enabled by Chiral Amino Thiourea‐Catalyzed Decarboxylative Mannich Reaction. Advanced Synthesis & Catalysis, 364(11), 1908-1912. [Link]

  • Grembecka, J., et al. (2003). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Journal of medicinal chemistry, 46(13), 2641-2655. [Link]

  • Cota, D., et al. (2006). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 8(9), 555. [Link]

  • Nocentini, A., et al. (2018). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 23(12), 3121. [Link]

  • Orsini, F., et al. (2019). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Molecules, 24(18), 3326. [Link]

  • Gicquel, M., et al. (2017). Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers, 4(11), 2235-2239. [Link]

Sources

Exploratory

Introduction: The Significance of (1-amino-2-methylpropyl)phosphonic Acid as a Core Scaffold

An In-depth Technical Guide to the Structural Analogues and Derivatives of (1-amino-2-methylpropyl)phosphonic Acid (1-amino-2-methylpropyl)phosphonic acid is an organophosphorus compound that serves as the phosphonic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogues and Derivatives of (1-amino-2-methylpropyl)phosphonic Acid

(1-amino-2-methylpropyl)phosphonic acid is an organophosphorus compound that serves as the phosphonic acid analogue of the natural amino acid L-valine.[1][2] In this structure, the typical planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid moiety (-PO(OH)₂).[1][3] This fundamental isosteric substitution is the cornerstone of its chemical and biological significance. The phosphonate group is more resistant to enzymatic hydrolysis than a phosphate group, making these compounds valuable tools in metabolic studies and drug development.[4]

This structural mimicry allows (1-amino-2-methylpropyl)phosphonic acid and its related compounds to function as antagonists of their corresponding amino acids, often acting as potent enzyme inhibitors, peptide analogs, antiviral agents, and herbicides.[3][5][6] The tetrahedral geometry of the phosphonate group can effectively mimic the high-energy transition state of enzymatic reactions involving amide or ester bond hydrolysis, leading to potent inhibition of enzymes like proteases.[3][7] Understanding the synthesis and modification of this core scaffold is therefore of paramount importance for researchers in medicinal chemistry and drug discovery.

This guide provides a detailed exploration of the structural analogues and derivatives of (1-amino-2-methylpropyl)phosphonic acid, outlining synthesis strategies, key applications, and the underlying principles that drive their biological activity.

PropertyValueSource(s)
IUPAC Name (1-amino-2-methylpropyl)phosphonic acid[8]
CAS Number 18108-24-2 (for racemate); 66254-56-6 (for 1R isomer)[5][8][9]
Molecular Formula C₄H₁₂NO₃P[5][8][10]
Molecular Weight 153.12 g/mol [5][6][8][10]
Melting Point 272-277 °C[5][6]
Appearance Solid[11]
Solubility Poorly soluble in organic solvents, soluble in water and alcohols[11]

The Landscape of Structural Analogues: Modifying the Carbon Backbone

Structural analogues are compounds that retain the α-aminophosphonic acid core but feature variations in the alkyl side chain (the 'R' group). The primary scientific driver for synthesizing these analogues is to probe the structure-activity relationship (SAR). By systematically altering the size, lipophilicity, and steric bulk of the side chain, researchers can fine-tune the compound's affinity and selectivity for a specific biological target.

For instance, modifying the isopropyl group of the valine analogue can modulate how the molecule fits into an enzyme's active site. Simpler analogues, like (aminomethyl)phosphonic acid (the phosphonic analogue of glycine), provide a baseline for understanding the minimal structural requirements for activity.[2][12]

G cluster_core Core α-Aminophosphonic Acid Structure cluster_analogues Structural Analogues Core H₂N-CH(R)-PO(OH)₂ A (1-amino-2-methylpropyl)phosphonic acid (R = -CH(CH₃)₂) Core->A Valine Analogue B (Aminomethyl)phosphonic acid (R = -H) Core->B Glycine Analogue C (1-Aminoethyl)phosphonic acid (R = -CH₃) Core->C Alanine Analogue D (1-Amino-1-methylpropyl)phosphonic acid (R = -C(CH₃)₂CH₃) Core->D tert-Leucine Analogue

Caption: Key structural analogues based on the α-aminophosphonic acid scaffold.

Chemical Derivatives: Functional Group Modification for Enhanced Properties

Derivatization involves chemically modifying the existing functional groups—the primary amine (-NH₂) or the phosphonic acid (-PO(OH)₂)—to alter the molecule's properties. This strategy is central to developing prodrugs, creating peptidomimetics, and further exploring SAR.

  • Phosphonate Esters : The two hydroxyl groups on the phosphonic acid can be esterified. This is a crucial technique in prodrug design. The non-polar ester groups mask the highly polar phosphonic acid, enhancing the molecule's lipophilicity and its ability to cross cell membranes. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active phosphonic acid.[13]

  • N-Acyl Derivatives : The primary amino group can be acylated to form an amide bond. This is the basis for incorporating aminophosphonic acids into peptide chains, creating "phosphonopeptides." These peptidomimetics are often more stable to proteolytic degradation than natural peptides.[1]

  • Phosphonamidates : In these derivatives, one of the P-OH groups of the phosphonic acid is replaced by a P-N bond, forming a phosphonamidate linkage. This creates another class of peptide analogues that can act as potent transition-state inhibitors of proteases.[3][14]

G cluster_derivatives Points of Derivatization Parent (1-amino-2-methylpropyl)phosphonic acid (CH₃)₂CH-CH(NH₂)-PO(OH)₂ Ester Phosphonate Ester (CH₃)₂CH-CH(NH₂)-PO(OR)₂ Parent->Ester Esterification (Improves Permeability) Acyl N-Acyl Derivative (CH₃)₂CH-CH(NH-COR)-PO(OH)₂ Parent->Acyl N-Acylation (Peptidomimetics) Amidate Phosphonamidate (CH₃)₂CH-CH(NH₂)-PO(OH)(NR₂) Parent->Amidate Amidate Formation (Peptide Analogues)

Caption: Major derivative classes of the parent phosphonic acid.

Synthesis of α-Aminophosphonates: An Enantioselective Approach

The biological activity of α-aminophosphonic acids is highly dependent on their stereochemistry, with the (R)-configuration (corresponding to L-amino acids) often exhibiting significantly higher potency.[1] Therefore, enantioselective synthesis is not merely an academic exercise but a critical requirement for developing effective compounds. While classical methods like the Kabachnik-Fields reaction are useful, they often produce racemic mixtures.[15] Modern organocatalytic methods provide an elegant solution for achieving high enantioselectivity.

One such advanced method involves the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, derived from natural α-amino acids.[1] This strategy leverages a chiral catalyst to control the stereochemical outcome of the reaction.

Experimental Protocol: Enantioselective Synthesis via Phosphonium Salts

This protocol is adapted from a method developed for the enantioselective synthesis of α-aminophosphonic acid esters.[1] The causality behind this multi-step process is to first convert the starting amino acid into a reactive electrophile (the phosphonium salt) and then react it with a phosphorus nucleophile in the presence of a chiral catalyst to set the desired stereocenter.

Step 1: Synthesis of 1-(N-acylamino)alkyltriphenylphosphonium Salt (Precursor)

  • Electrochemical Decarboxylative Methoxylation:

    • To an undivided cylindrical glass electrolyzer, add the N-protected α-amino acid (e.g., N-Cbz-valine, 3.0 mmol), methanol (30 cm³), and a silica-gel-supported piperidine (SiO₂-Pip, 200 mg).

    • Conduct the electrolysis at a constant current density of 0.3 A/dm² at 10°C, using platinum mesh electrodes, until approximately 3.5 F/mol of charge has passed. The purpose of this step is to replace the carboxylic acid group with a methoxy group, creating a key intermediate.

    • After electrolysis, filter off the SiO₂-Pip and evaporate the methanol under reduced pressure. The resulting crude N-(1-methoxyalkyl)carbamate is used directly in the next step.

  • Phosphonium Salt Formation:

    • Stir a mixture of the crude N-(1-methoxyalkyl)carbamate and triphenylphosphonium tetrafluoroborate (Ph₃P∙HBF₄, 0.98 equivalents) in dichloromethane (CH₂Cl₂, 2 cm³) at 25°C for 30 minutes.

    • Remove the solvent under reduced pressure to yield the crude 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborate. This salt is the activated electrophile for the key C-P bond-forming reaction.

Step 2: Catalytic Enantioselective α-Amidoalkylation

  • Reaction Setup:

    • In a reaction vessel, dissolve the 1-(N-acylamino)alkyltriphenylphosphonium salt (0.1 mmol) and a chiral catalyst (e.g., a chiral quaternary ammonium salt, 0.01 mmol) in a suitable solvent like dichloromethane (0.5 cm³).

    • Cool the mixture to the desired temperature (e.g., -20°C) to enhance enantioselectivity.

    • Add dimethyl phosphite (0.3 mmol) and an appropriate base (e.g., diisopropylethylamine, 0.1 mmol). The base deprotonates the dimethyl phosphite to generate the active nucleophile.

  • Reaction and Work-up:

    • Stir the reaction mixture at the set temperature for the specified time (e.g., 24-72 hours), monitoring by TLC.

    • Upon completion, quench the reaction and purify the crude product using flash column chromatography on silica gel to isolate the enantiomerically enriched N-protected α-aminophosphonate ester.

  • Deprotection (Hydrolysis):

    • The final phosphonic acid can be obtained by standard hydrolysis of the phosphonate ester and removal of the N-protecting group (e.g., via acid hydrolysis or hydrogenolysis).

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: C-P Bond Formation cluster_step3 Step 3: Final Product A N-Protected α-Amino Acid B Electrochemical Decarboxylative Methoxylation A->B C N-(1-methoxyalkyl)carbamate B->C D Reaction with Ph₃P∙HBF₄ C->D E 1-(N-acylamino)alkyl -triphenylphosphonium Salt D->E F Phosphonium Salt (E) I Enantioselective α-Amidoalkylation F->I G Dimethyl Phosphite + Base G->I H Chiral Catalyst H->I J N-Protected α-Aminophosphonate Ester I->J K Hydrolysis & Deprotection J->K L α-Aminophosphonic Acid K->L

Caption: Workflow for the enantioselective synthesis of α-aminophosphonic acids.

Biological Activity and Therapeutic Potential

The therapeutic potential of these compounds stems from their ability to act as bioisosteres of natural amino acids and phosphates.[4][13] This mimicry allows them to interact with biological systems in several key ways:

  • Transition-State Analogue Inhibition : As mentioned, the tetrahedral phosphonate group is an excellent mimic of the transition state of peptide bond hydrolysis.[3][16] This makes phosphonate-containing peptides potent inhibitors of proteases, a class of enzymes implicated in numerous diseases, including cancer, hypertension, and viral infections.

  • Antimetabolites : By competing with natural amino acids for the active sites of enzymes, these analogues can disrupt essential metabolic pathways.[3] This mechanism is the basis for their use as antibacterial agents and herbicides.

  • Phosphate Mimicry : The phosphonate group can also mimic the phosphate moiety found in many biological molecules. This has led to the development of potent antiviral drugs like Tenofovir, where a phosphonate replaces a phosphate group, making the molecule more stable within the body.[11][13]

  • Bone Targeting : The strong chelating ability of the phosphonate group gives it a high affinity for calcium ions, a property exploited in bisphosphonates (which contain two phosphonate groups) to target bone tissue for the treatment of osteoporosis and other bone diseases.[17]

The continued exploration of structural analogues and derivatives of (1-amino-2-methylpropyl)phosphonic acid and other aminophosphonates provides a rich field for the discovery of new therapeutic agents with tailored properties and novel mechanisms of action.

References

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. National Institutes of Health (NIH). [Link]

  • Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]

  • Synthesis of α-amino phosphonates. Organic Chemistry Portal. [Link]

  • 1-Amino-2-methylpropylphosphonic acid | C4H12NO3P | CID 98387. PubChem. [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

  • (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017. PubChem. [Link]

  • Editorial: Phosphonate chemistry in drug design and development, Volume II. National Institutes of Health (NIH). [Link]

  • (PDF) Biological Activity of Aminophosphonic Acids. ResearchGate. [Link]

  • Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. [Link]

  • Biological Activity of Aminophosphonic Acids and Their Short Peptides. ResearchGate. [Link]

  • Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates. [Link]

  • Phosphonate. Wikipedia. [Link]

  • Aminophosphonic acids and derivatives. Synthesis and biological applications. PubMed. [Link]

  • The nomenclature of 1-aminoalkylphosphonic acids and derivatives: evolution of the code system. ResearchGate. [Link]

  • Amino acids and their α-aminophosphonic (I) and α-aminophosphonous (II) analogs. ResearchGate. [Link]

  • (1-Amino-2-mercapto-2-methylpropyl)phosphinic acid | C4H11NO2PS+. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Novel (1-Amino-2-methylpropyl)phosphonic Acid Derivatives

Introduction: The Significance of α-Aminophosphonates in Modern Drug Discovery α-Aminophosphonic acids represent a cornerstone class of organophosphorus compounds, serving as crucial structural analogues of α-amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Aminophosphonates in Modern Drug Discovery

α-Aminophosphonic acids represent a cornerstone class of organophosphorus compounds, serving as crucial structural analogues of α-amino acids.[1][2] In these molecules, the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety, a bioisosteric substitution that imparts unique physicochemical and biological properties.[3][4][5] This structural alteration is particularly significant because the tetrahedral phosphorus center mimics the high-energy transition state of peptide bond hydrolysis, making these compounds potent inhibitors of various enzymes, especially proteases.[2][5]

The broad spectrum of biological activities exhibited by α-aminophosphonic acid derivatives—including antibacterial, antiviral, anticancer, and herbicidal properties—has made them highly attractive targets for synthesis in medicinal and agricultural chemistry.[1][4][6][7][8] (1-Amino-2-methylpropyl)phosphonic acid, the phosphonic analogue of the natural amino acid L-valine, and its derivatives are of particular interest for developing peptidomimetics and targeted enzyme inhibitors.[1][9][10] The stereochemistry at the α-carbon is often critical, with one enantiomer typically showing significantly higher biological activity.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to (1-amino-2-methylpropyl)phosphonic acid derivatives. It offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key reactions, and methods for characterization.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the N-C-P framework in α-aminophosphonates is most efficiently achieved through a few key name reactions.[11] Understanding the mechanistic underpinnings of these reactions is crucial for optimizing reaction conditions and adapting them for novel derivatives.

The Kabachnik-Fields Reaction: A One-Pot Tri-Component Synthesis

The Kabachnik-Fields reaction is the most direct and widely utilized method for synthesizing α-aminophosphonates.[3][8][12] It is a three-component condensation involving an amine, a carbonyl compound (in this case, isobutyraldehyde to provide the 2-methylpropyl backbone), and a hydrophosphoryl compound, typically a dialkyl phosphite.[13][14]

Causality & Mechanistic Insight: The reaction is understood to proceed via two primary pathways, with the specific mechanism often depending on the nature of the reactants and conditions.[3][13]

  • Imine Pathway (Preferred): The amine and isobutyraldehyde first condense to form an imine intermediate (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond (an aza-Pudovik type addition) to yield the final α-aminophosphonate.[3][15] This pathway is generally favored.

  • α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl group of the isobutyraldehyde to form an intermediate α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the product.[2][3]

The reaction can often be performed without a catalyst, but various Lewis acids or protic acids can be employed to accelerate the condensation, particularly the imine formation step.[14][15]

Kabachnik_Fields cluster_0 Imine Pathway cluster_1 α-Hydroxyphosphonate Pathway A Amine (R'-NH2) + Isobutyraldehyde B Imine Intermediate (Schiff Base) A->B - H2O C α-Aminophosphonate B:e->C:w + Dialkyl Phosphite F α-Aminophosphonate D Isobutyraldehyde + Dialkyl Phosphite E α-Hydroxyphosphonate Intermediate D->E E:e->F:w + Amine (R'-NH2) - H2O Pudovik_Reaction cluster_imine Step 1: Imine Formation cluster_pudovik Step 2: Phosphite Addition Amine Amine (R'-NH2) Imine Pre-formed Imine Amine->Imine Aldehyde Isobutyraldehyde Aldehyde->Imine Imine->Imine_ref Phosphite Dialkyl Phosphite Product α-Aminophosphonate Phosphite->Product Imine_ref->Product

Figure 2: The two-stage workflow of the Pudovik reaction.

Asymmetric Synthesis Strategies

Given the stereochemical importance of α-aminophosphonates, achieving enantiocontrol is a key objective in modern synthesis. [1]Several advanced strategies exist:

  • Chiral Auxiliaries: Employing a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can induce diastereoselectivity in the Kabachnik-Fields or Pudovik reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched target compound.

  • Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can facilitate highly enantioselective additions of phosphites to imines. [16][17]This approach is often more atom-economical. [17]* Enantioselective Organocatalysis: Chiral organic molecules, like Cinchona alkaloids, can be used to catalyze the reaction, providing a metal-free route to enantiomerically enriched products. [1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for the synthesis of a parent compound and a novel derivative.

Protocol 1: General Synthesis of Diethyl (1-amino-2-methylpropyl)phosphonate via Kabachnik-Fields Reaction

This protocol describes a straightforward, catalyst-free, one-pot synthesis.

Materials & Reagents:

  • Isobutyraldehyde (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 2.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Ethanol (as solvent)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl phosphite (1.0 eq) dissolved in ethanol (20 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add ammonium hydroxide (2.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • Add isobutyraldehyde (1.0 eq) dropwise over 15 minutes. A white precipitate may form.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to afford the pure diethyl (1-amino-2-methylpropyl)phosphonate.

Protocol 2: Synthesis of Diethyl (1-((4-methoxyphenyl)amino)-2-methylpropyl)phosphonate via Microwave-Assisted Pudovik Reaction

This protocol outlines a rapid, two-step synthesis of a novel N-aryl derivative.

Part A: Imine Synthesis

  • In a microwave-safe vessel, combine isobutyraldehyde (1.0 eq), p-anisidine (1.0 eq), and a catalytic amount of acetic acid in toluene.

  • Seal the vessel and heat in a microwave reactor at 100 °C for 10-15 minutes.

  • After cooling, remove the solvent under reduced pressure. The resulting crude imine is often of sufficient purity to be used directly in the next step.

Part B: Microwave-Assisted Pudovik Addition

  • To the vessel containing the crude imine from Part A, add diethyl phosphite (1.1 eq).

  • Seal the vessel and irradiate in the microwave reactor at 100 °C for 10 minutes. [18]3. Work-up & Purification: After cooling, the reaction mixture can often be purified directly by flash column chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to yield the pure product. The solvent-free nature of the addition step simplifies purification.

Data Presentation & Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

workflow Start Starting Materials (Amine, Aldehyde, Phosphite) Reaction Reaction (Kabachnik-Fields or Pudovik) Start->Reaction Workup Aqueous Work-up (Extraction & Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure α-Aminophosphonate Derivative Analysis->Product

Sources

Application

Application Notes and Protocols for (1-amino-2-methylpropyl)phosphonic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (1-amino-2-methylpropyl)phosphonic acid, a valine-derived aminophosphonate, presents a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1-amino-2-methylpropyl)phosphonic acid, a valine-derived aminophosphonate, presents a compelling area of research for novel plant growth regulators. As structural analogs of amino acids, aminophosphonates have demonstrated a wide range of biological activities, including the ability to modulate plant growth and development.[1] This document provides a comprehensive guide for researchers initiating studies on (1-amino-2-methylpropyl)phosphonic acid as a plant growth regulator. While specific data on this compound is emerging, this guide synthesizes current knowledge on related phosphonates and aminophosphonates to provide a robust framework for experimental design, application, and analysis. The protocols outlined herein are designed as self-validating systems to guide researchers in determining the efficacy and mechanisms of action of this promising molecule.

Introduction and Scientific Background

(1-amino-2-methylpropyl)phosphonic acid belongs to the class of aminophosphonates, which are characterized by a phosphonic acid group attached to a carbon atom that also bears an amino group.[1] This structure is analogous to amino acids, with the tetrahedral phosphonate group replacing the planar carboxylic acid group.[1] This structural mimicry is believed to be a key factor in their biological activity, potentially allowing them to interact with amino acid metabolic pathways and signaling cascades.[1]

While research on (1-amino-2-methylpropyl)phosphonic acid is still in its early stages, the broader class of phosphonates, particularly phosphites, has been studied for its biostimulant effects on plants. These effects include enhanced root growth, improved nutrient use efficiency, and the induction of plant defense responses.[2] It is hypothesized that (1-amino-2-methylpropyl)phosphonic acid may exert its plant growth regulatory effects through similar mechanisms, potentially including:

  • Modulation of Root System Architecture: Influencing primary root elongation, lateral root formation, and root hair development to enhance water and nutrient uptake.

  • Enhanced Nutrient Acquisition: Potentially upregulating the expression of nutrient transporter genes.

  • Interaction with Phytohormone Signaling: Crosstalk with key plant hormone pathways such as auxins, cytokinins, abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA) that govern various aspects of plant development and stress response.[2]

These application notes will guide the researcher through the necessary steps to investigate these potential mechanisms and establish effective protocols for the use of (1-amino-2-methylpropyl)phosphonic acid as a plant growth regulator.

Compound Profile: (1-amino-2-methylpropyl)phosphonic acid

PropertyValueSource
IUPAC Name (1-amino-2-methylpropyl)phosphonic acidPubChem
CAS Number 18108-24-2PubChem
Molecular Formula C₄H₁₂NO₃PPubChem
Molecular Weight 153.12 g/mol PubChem
Structure A valine analog with a phosphonic acid moiety.-
Known Biological Activities Potential as a peptide analog, antiviral agent, enzyme inhibitor, herbicide, and pesticide. A commercial supplier notes its value in agriculture as a plant growth regulator for promoting root development and enhancing nutrient uptake.[3]Sigma-Aldrich, Chem-Impex

Proposed Mechanism of Action: A Research Framework

The precise mechanism of action for (1-amino-2-methylpropyl)phosphonic acid in plants is yet to be fully elucidated. However, based on the known effects of related phosphonates and aminophosphonates, a plausible signaling pathway can be proposed for investigation.

Proposed_Mechanism_of_Action cluster_0 Application cluster_1 Plant System cluster_2 Molecular Response cluster_3 Physiological Outcome Compound (1-amino-2-methylpropyl)phosphonic acid Uptake Root or Foliar Uptake Compound->Uptake Application Translocation Xylem and Phloem Translocation Uptake->Translocation Cellular_Interaction Cellular Interaction Translocation->Cellular_Interaction Hormone_Signaling Modulation of Phytohormone Signaling (Auxin, ABA, SA, JA) Cellular_Interaction->Hormone_Signaling Gene_Expression Altered Gene Expression Hormone_Signaling->Gene_Expression Nutrient_Transporters Upregulation of Nutrient Transporters Gene_Expression->Nutrient_Transporters Root_Architecture Altered Root Architecture (Increased lateral roots, root hairs) Gene_Expression->Root_Architecture Nutrient_Uptake Enhanced Nutrient Uptake (N, P, K, etc.) Nutrient_Transporters->Nutrient_Uptake Root_Architecture->Nutrient_Uptake Growth_Response Improved Plant Growth and Stress Tolerance Nutrient_Uptake->Growth_Response

Figure 1: Proposed mechanism of action for (1-amino-2-methylpropyl)phosphonic acid as a plant growth regulator.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate and consistent solution preparation is fundamental to reproducible bioassays. (1-amino-2-methylpropyl)phosphonic acid is a solid that needs to be dissolved in a suitable solvent. Given its polar nature, water is the primary solvent of choice. The pH of the final solution should be adjusted to be compatible with plant growth media and to ensure the compound's stability and uptake.

Materials:

  • (1-amino-2-methylpropyl)phosphonic acid (analytical grade)

  • Deionized or Milli-Q water

  • 1 M KOH or 1 M HCl for pH adjustment

  • Volumetric flasks and pipettes

  • pH meter

Protocol:

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh the required amount of (1-amino-2-methylpropyl)phosphonic acid (MW: 153.12 g/mol ).

    • Dissolve in a known volume of deionized water in a volumetric flask. Gentle heating and sonication may be required to aid dissolution.

    • Adjust the pH of the stock solution to a neutral range (e.g., 6.5 - 7.0) using 1 M KOH or 1 M HCl. This is crucial as phosphonic acids can be acidic.[4]

    • Store the stock solution at 4°C in the dark for up to one month.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution with the appropriate plant growth medium (e.g., Murashige and Skoog for in vitro studies, or hydroponic nutrient solution) to achieve the desired final concentrations for your dose-response experiments.

    • It is recommended to prepare fresh working solutions for each experiment.

Plant Growth Bioassay: Dose-Response Evaluation

Rationale: A dose-response bioassay is essential to determine the optimal concentration range at which (1-amino-2-methylpropyl)phosphonic acid promotes plant growth and to identify any potential phytotoxic effects at higher concentrations. This protocol utilizes a hydroponic or agar-based system for controlled application and observation.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato)

  • Sterile petri dishes with agar-solidified growth medium or a hydroponic system

  • Working solutions of (1-amino-2-methylpropyl)phosphonic acid at various concentrations (e.g., 0, 1, 10, 50, 100, 500 µM)

  • Growth chamber with controlled light, temperature, and humidity

  • High-resolution scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds according to standard protocols for the chosen plant species.

    • Germinate seeds on a control medium (without the test compound) for a set period (e.g., 3-5 days) until radicle emergence.

  • Treatment Application:

    • Transfer seedlings of uniform size to petri dishes or hydroponic units containing the different concentrations of (1-amino-2-methylpropyl)phosphonic acid.

    • Ensure a sufficient number of replicates for each treatment group (e.g., n=10-15).

  • Incubation and Observation:

    • Place the experimental units in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Monitor plant growth over a defined period (e.g., 7-14 days).

  • Data Collection and Analysis:

    • At the end of the experiment, carefully remove plants and image their root systems.

    • Measure key growth parameters using image analysis software:

      • Primary root length

      • Number and length of lateral roots

      • Root hair density and length

      • Fresh and dry weight of shoots and roots

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Dose_Response_Workflow Start Start Seed_Sterilization Seed Sterilization and Germination Start->Seed_Sterilization Seedling_Transfer Transfer Uniform Seedlings Seed_Sterilization->Seedling_Transfer Treatment_Application Apply (1-amino-2-methylpropyl)phosphonic acid (Varying Concentrations) Seedling_Transfer->Treatment_Application Incubation Incubate in Growth Chamber Treatment_Application->Incubation Data_Collection Image and Measure Growth Parameters Incubation->Data_Collection Data_Analysis Statistical Analysis of Dose-Response Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for dose-response evaluation of (1-amino-2-methylpropyl)phosphonic acid on plant growth.

Application Methods: Foliar vs. Soil Drench

Rationale: The method of application can significantly influence the uptake, translocation, and efficacy of a plant growth regulator. Comparing foliar and soil drench applications will help determine the most effective delivery route.[5][6][7][8]

Materials:

  • Potted plants of a chosen species (e.g., young tomato or soybean plants)

  • Optimal concentration of (1-amino-2-methylpropyl)phosphonic acid (determined from the dose-response assay)

  • Foliar spray bottle

  • Graduated cylinders for soil drench application

  • Control group (water spray and water drench)

Protocol:

  • Foliar Application:

    • Prepare the treatment solution at the optimal concentration. The addition of a surfactant (e.g., 0.01% Tween-20) is recommended to improve leaf coverage.

    • Spray the foliage of the plants until runoff. Avoid spraying the soil.

    • Apply the treatment at a specific growth stage (e.g., vegetative or early flowering).

  • Soil Drench Application:

    • Prepare the treatment solution at the optimal concentration.

    • Apply a known volume of the solution to the soil of each pot, ensuring even distribution.

    • The volume should be sufficient to moisten the root zone without excessive leaching.

  • Experimental Design:

    • Include the following treatment groups:

      • Control (water spray, water drench)

      • Foliar application of the compound

      • Soil drench application of the compound

    • Use a sufficient number of replicates for each group.

  • Evaluation:

    • After a set period, harvest the plants and measure growth parameters as described in the dose-response assay.

    • Additionally, consider analyzing the nutrient content of the shoot and root tissues to assess effects on nutrient uptake.

Analytical Method for Quantification in Plant Tissues

Rationale: To understand the uptake, translocation, and metabolism of (1-amino-2-methylpropyl)phosphonic acid, a reliable analytical method for its quantification in plant tissues is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique suitable for this purpose.[9][10][11] The following is a general framework that will require optimization and validation for this specific compound.

Materials:

  • Plant tissue samples (roots, shoots, leaves)

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Homogenizer

  • Extraction solvent (e.g., water with 0.1% formic acid)[10]

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for cleanup[11]

  • LC-MS/MS system

  • Analytical standard of (1-amino-2-methylpropyl)phosphonic acid

  • Isotopically labeled internal standard (if available)

Protocol:

  • Sample Preparation:

    • Harvest plant tissues and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the samples to a constant dry weight.

    • Homogenize the dried tissue to a fine powder.

  • Extraction:

    • Extract a known weight of the powdered tissue with the extraction solvent. Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

  • Sample Cleanup (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte of interest with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve good separation of the analyte from matrix components. A HILIC (hydrophilic interaction liquid chromatography) column may be suitable for this polar compound.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of (1-amino-2-methylpropyl)phosphonic acid in multiple reaction monitoring (MRM) mode.

    • Quantify the analyte using a calibration curve prepared with the analytical standard. The use of an internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

Data Interpretation and Further Research

The results from these initial studies will provide valuable insights into the potential of (1-amino-2-methylpropyl)phosphonic acid as a plant growth regulator.

  • Dose-Response Data: This will establish the optimal concentration range for promoting plant growth and identify any phytotoxicity.

  • Application Method Comparison: This will determine the most effective delivery method for practical applications.

  • Tissue Concentration Data: This will provide information on the uptake and translocation of the compound within the plant.

Further research should focus on:

  • Mechanism of Action Studies: Investigating the effect of the compound on the expression of genes related to hormone signaling and nutrient transport using techniques like qRT-PCR or RNA-seq.[1][4][12][13]

  • Field Trials: Evaluating the efficacy of the compound under real-world agricultural conditions on a variety of crop species.[14][15][16]

  • Metabolism Studies: Using radiolabeled (1-amino-2-methylpropyl)phosphonic acid to trace its fate within the plant and identify any metabolic products.[17]

References

  • Bari, R., & Jones, J. D. G. (2009). Role of plant hormones in plant defence responses. Plant Molecular Biology, 69(4), 473–488.
  • Gómez-Merino, F. C., & Trejo-Téllez, L. I. (2015). The role of phosphite in agriculture: a biostimulant and a fungicide. In Biostimulants in Plant Science. IntechOpen.
  • Hao, C., et al. (2013). Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry. Pest Management Science, 69(11), 1264-1271.
  • Shen, L., & Karner, C. M. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. In Methods in Molecular Biology (pp. 449-456). Humana, New York, NY.
  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(11), 12511-12543.
  • Li, G., et al. (2022). A Meta-Analysis of Biostimulant Yield Effectiveness in Field Trials. Frontiers in Plant Science, 13, 859422.
  • Ríos, J. J., et al. (2017). Dose-response curves for root length growth (percentage with respect to control) in A. thaliana treated with six potential allelopathic compounds, at concentrations from 0 to 1000 μM, without nutrients.
  • Wang, Y., et al. (2021). The Roles of Phosphorus and Nitrogen Nutrient Transporters in the Arbuscular Mycorrhizal Symbiosis. International Journal of Molecular Sciences, 22(19), 10599.
  • Shimadzu. (2018). Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS.
  • AgriTec. (n.d.). Foliar Applications vs Soil Applications. Retrieved from [Link]

  • Ordóñez, M., et al. (2018). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. Current Medicinal Chemistry, 25(23), 2739-2775.
  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65-94.
  • A&L Great Lakes. (2018). Soil Applied vs. Foliar Applied Nutrients. Retrieved from [Link]

  • Rao, K. U. M., et al. (2013). Green Synthesis and Biological Evaluation of New di-α-aminophosphonate Derivatives as Cytotoxic Agents. Archiv der Pharmazie, 346(12), 851-859.
  • Sorokin, A. V., & Ovcharenko, V. V. (2022). LC-MS/MS Analysis of Glyphosate, Aminomethylphosphonic acid and Glufosinate in Honey.
  • Li, G., et al. (2022). A Meta-Analysis of Biostimulant Yield Effectiveness in Field Trials. Frontiers in Plant Science, 13, 859422.
  • Manzano, S., et al. (2004). Effect of Bisphosphonates on Root Growth and on Chlorophyll Formation in Arabidopsis thaliana Seedlings.
  • Penn State Extension. (n.d.). Understanding the Phosphonate Products. Retrieved from [Link]

  • Hirai, M. Y., & Saito, K. (2004). Expression and transcriptional regulation of amino acid transporters in plants. Amino acids, 26(3), 231-238.
  • Agri Search. (2025). Foliar Spray VS Soil Application: Which is Better for Your Crops? Retrieved from [Link]

  • Gayomba, D. R., & Luan, S. (2020). Genomic and Transcriptomic Analyses of Nutrient Transporters in Plants. eScholarship.
  • Ag Biotech, Inc. (2024). Biostimulant Field Trials in New York Show Promising Early Results Across Multiple Crops. Retrieved from [Link]

  • Al-Harbi, S. F., et al. (2011). Effect of Foliar and Soil Application of Phosphorus on Phosphorus Uptake, Use Efficiency and Wheat Grain Yield in Calcareous Soil. Science Alert.
  • Wikipedia. (n.d.). Glyphosate. Retrieved from [Link]

  • Tölgyesi, Á., et al. (2022). Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food Matrices. Food Analytical Methods, 15(7), 2012-2025.
  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65-94.
  • Frank, M. J., et al. (2020). Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. Analytical and Bioanalytical Chemistry, 412(26), 7095-7106.

Sources

Method

Application Notes and Protocols: The Strategic Role of Aminophosphonic Acids in Drug Discovery and Design

Foreword: Beyond the Amino Acid In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to modify nature's own building blocks. Among the most successful strategies has been the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Amino Acid

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to modify nature's own building blocks. Among the most successful strategies has been the development and application of aminophosphonic acids. These remarkable molecules are structural analogues of natural α-amino acids, where the ubiquitous carboxylic acid moiety is replaced by a phosphonic acid group.[1][2][3][4] This seemingly simple substitution imparts a suite of unique physicochemical and biological properties that make them exceptionally powerful tools in drug design.[5][6] Their tetrahedral geometry, resistance to enzymatic hydrolysis, and ability to mimic transition states are not mere chemical curiosities; they are the very features that enable the design of potent and selective inhibitors for a wide array of pathological targets.[5][7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven protocols and a strategic framework for leveraging aminophosphonic acids in modern drug discovery programs. We will explore their molecular logic, delve into their diverse therapeutic applications, and provide validated, step-by-step protocols for their synthesis and biological evaluation.

Part 1: The Scientific Rationale — Why Aminophosphonic Acids are Elite Pharmacophores

The efficacy of aminophosphonic acids in drug design is not accidental; it is rooted in fundamental principles of molecular mimicry and enzyme kinetics.

The Power of Bioisosterism

Aminophosphonic acids are considered "bioisosteres" of amino acids.[5][7] This means they possess similar spatial arrangements and electronic properties that allow them to be recognized by biological systems, such as enzyme active sites, that would normally bind amino acids. However, the differences are what make them therapeutically valuable.

  • Geometric Distinction: A carboxylic acid group is trigonal planar, whereas the phosphonic acid group is tetrahedral.[9]

  • Acidity and Charge: The phosphonic acid group is more acidic (having two pKa values) and can exist as a dianion at physiological pH, offering different charge and hydrogen bonding interactions compared to the carboxylate monoanion.

This structural and electronic variance allows aminophosphonates to act as antagonists or inhibitors rather than simple substitutes.[3]

Diagram 1: Bioisosteric relationship between amino acids and their phosphonic acid analogues.
The "Perfect Fit" for Inhibition: Transition-State Analogy

Perhaps the most critical feature of aminophosphonic acids is their ability to act as transition-state analogues, particularly for enzymes that catalyze peptide bond hydrolysis, such as proteases.[7][10]

The hydrolysis of a peptide bond proceeds through a high-energy, tetrahedral intermediate.[10] The stable tetrahedral geometry of the phosphonate group is a near-perfect mimic of this fleeting transition state.[7][8] An enzyme's active site has evolved to bind and stabilize this transition state more tightly than the substrate itself, thereby lowering the activation energy of the reaction. By presenting the enzyme with a stable molecule that looks like its preferred transition state, an aminophosphonic acid-containing inhibitor can bind with extremely high affinity, effectively blocking the active site and halting catalysis. This mechanism-based inhibition is a cornerstone of rational drug design and accounts for the potency of many aminophosphonic acid-based drugs.[11][12]

G cluster_0 Enzymatic Peptide Cleavage cluster_1 Inhibition Mechanism S Peptide Substrate (Planar) TS Tetrahedral Transition State (High Energy) S->TS Enzyme Binding P Cleaved Products TS->P Reaction Completes I Aminophosphonate Inhibitor (Stable Tetrahedral) TS->I Mimicked by EI Enzyme-Inhibitor Complex (High Affinity, Stable) I->EI Enzyme Binding EI->EI Catalysis Blocked

Diagram 2: Aminophosphonates mimic the tetrahedral transition state of peptide hydrolysis, leading to potent enzyme inhibition.

Part 2: Therapeutic Frontiers — Key Applications in Drug Discovery

The unique properties of aminophosphonic acids have been exploited across a multitude of therapeutic areas, leading to the development of potent modulators of disease.[1][6][7]

Enzyme Inhibition: The Primary Battlefield

As discussed, enzyme inhibition is the most prominent application.[3][7]

  • Antiviral Therapy: Aminophosphonates have been instrumental in designing inhibitors of viral proteases, such as HIV protease, which are essential for viral maturation.[7][13]

  • Antibacterial Agents: They can target bacterial-specific enzymes that are vital for cell wall synthesis, like alanine racemase and D-alanine:D-alanine ligase, offering a pathway to new antibiotics.[7]

  • Anticancer Therapy: Many aminophosphonate derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines, including lung, breast, and prostate cancers.[1][7][14] They can inhibit serine proteases or matrix metalloproteinases (MMPs) involved in tumor growth and metastasis.[1][15]

  • Neurodegenerative Diseases: As inhibitors of cholinesterases (AChE and BuChE), these compounds are explored for the treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[16]

  • Neuromodulation: Certain aminophosphonic acids, like D-AP5, are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[17][18] This has implications for treating conditions involving excitotoxicity, such as stroke and epilepsy.

Bone Targeting: The Bisphosphonate Advantage

A related class, the bisphosphonates (containing two phosphonate groups), has a high affinity for hydroxyapatite, the mineral component of bone.[19] This property is ingeniously used to deliver drugs specifically to bone tissue. By attaching a selective MMP-13 inhibitor to a bisphosphonate scaffold, for instance, it's possible to create a drug that concentrates at sites of bone metastasis, inhibiting the enzymes that degrade the bone matrix.[15][20]

Table 1: Representative Biological Activities of Aminophosphonic Acid Derivatives
Compound Class / ExampleTargetTherapeutic AreaReported Activity (IC₅₀)Citation(s)
Allylic α-aminophosphonatesAlanine RacemaseAntibacterial-[7]
Diaryl α-aminophosphonatesSerine ProteasesAnticancer, Anti-inflammatoryVaries[1]
(Aminomethyl)benzylphosphonatesAcetylcholinesterase (AChE)Alzheimer's Diseasee.g., 1.215 µM[16]
Acyclonucleoside PhosphonatesP. falciparumAntimalariale.g., 74 nM[19]
Phosphinoylmethyl-aminophosphonateProstatic Carcinoma CellsAnticancerSignificant Cytostatic Effect[1]
D-(−)-2-Amino-5-phosphonopentanoic acid (D-AP5)NMDA ReceptorNeurological DisordersAntagonist[17][21]
(2-aminobenzothiazole)-methyl-1,1-bisphosphonic acidsMatrix Metalloproteinase 13 (MMP-13)Bone MetastasesSelective Inhibition[15][20]

Part 3: From Bench to Assay — Core Protocols and Methodologies

A successful drug discovery campaign requires robust and reproducible methods for both synthesis and evaluation. The following protocols are foundational for any lab working with aminophosphonic acids.

Protocol 1: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is the most efficient and widely used method for synthesizing α-aminophosphonates.[9][19] It is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.

Causality Behind the Method: This reaction is often catalyzed by Lewis or Brønsted acids, which activate the carbonyl group toward nucleophilic attack by the amine, facilitating the formation of an imine intermediate. The phosphite then adds to the imine to form the final product. The choice of catalyst and solvent can significantly impact reaction time and yield. Solvent-free or microwave-assisted conditions are often employed to accelerate the reaction and align with green chemistry principles.[4][22]

Materials and Reagents:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Dialkyl phosphite (e.g., dimethyl or diethyl phosphite) (1.0 eq)

  • Catalyst (e.g., InCl₃, TaCl₅-SiO₂, or natural catalysts like orange peel powder)[4][19]

  • Solvent (e.g., ethanol, CH₂Cl₂, or solvent-free)

  • Round-bottom flask, magnetic stirrer, condenser (if refluxing)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), amine (1.0 eq), and the solvent (if used).

  • Imine Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the imine intermediate.

  • Phosphite Addition: Add the dialkyl phosphite (1.0 eq) to the mixture.

  • Catalysis: Add the chosen catalyst in a catalytic amount (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture under the desired conditions. This can range from room temperature for several hours to refluxing or microwave irradiation for a shorter period (e.g., 15-30 minutes).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the work-up procedure will depend on the catalyst and solvent used. A typical procedure involves diluting the mixture with a solvent like ethyl acetate, washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified α-aminophosphonate using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

G cluster_workflow Drug Discovery Workflow A Synthesis (Kabachnik-Fields Reaction) B Purification & Characterization (Chromatography, NMR, MS) A->B Crude Product C In Vitro Screening (Cytotoxicity, Enzyme Assays) B->C Pure Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Biological Data (IC50) D->A Design New Analogues E Lead Optimization D->E F Preclinical Development E->F

Diagram 3: A typical workflow for the synthesis and screening of aminophosphonic acid-based drug candidates.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

To assess the anticancer potential of newly synthesized compounds, a cell viability assay is essential. The MTT assay is a standard colorimetric method.[1]

Principle of the Assay: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[1] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[7][14]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized aminophosphonate compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Part 4: Future Perspectives

The field of aminophosphonic acids in drug discovery continues to evolve. Current research focuses on several key areas:

  • Stereoselective Synthesis: The biological activity of chiral aminophosphonates is often dependent on their stereochemistry. Developing efficient asymmetric syntheses is crucial for accessing the most potent enantiomers.[5]

  • Prodrug Strategies: The charged nature of the phosphonic acid group can limit cell permeability. Designing prodrugs, where the phosphonate is masked with cleavable protecting groups, is a key strategy to enhance bioavailability.

  • Hybrid Molecules: Combining the aminophosphonate pharmacophore with other bioactive moieties into a single "hybrid" molecule is an emerging approach to create multi-target drugs, potentially offering improved efficacy and reduced side effects.[7]

References

  • Alonso, E., et al. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(15), 3332. Available at: [Link]

  • Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Available at: [Link]

  • Bálint, E., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(22), 5489. Available at: [Link]

  • Kozelková, M. E., et al. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 26(11), 3122. Available at: [Link]

  • Ali, O. M., et al. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. Drug Design, Development and Therapy, 16, 2589–2599. Available at: [Link]

  • Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy. Available at: [Link]

  • Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. Available at: [Link]

  • Orsini, F., et al. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 264-89. Available at: [Link]

  • Orsini, F., et al. (2010). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Sravya, G., et al. (2021). Aminophosphonic Acids of Potential Medical Importance. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Glyphosate. In Wikipedia. Retrieved January 23, 2026. Available at: [Link]

  • ResearchGate. (n.d.). α-Aminophosphonic acid group mimics the transition state of peptide... ResearchGate. Retrieved January 23, 2026. Available at: [Link]

  • Tajima, T., et al. (2016). Structural insights into competitive antagonism in NMDA receptors. Scientific Reports, 6, 36504. Available at: [Link]

  • Gawai, K. R., & Basak, P. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Oriental Journal of Chemistry, 37(3). Available at: [Link]

  • Laghezza, A., et al. (2021). (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acids: Targeting Matrix Metalloproteinase 13 Inhibition to the Bone. Pharmaceuticals, 14(2), 85. Available at: [Link]

  • Bálint, E., & Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(20), 6826. Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. In Wikipedia. Retrieved January 23, 2026. Available at: [Link]

  • Mucha, A. (2018). Diversity-oriented synthesis of α-aminophosphonates: A new class of potential anticancer agents. ResearchGate. Available at: [Link]

  • KINI, R. M., & EVANS, H. J. (1991). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bioscience, Biotechnology, and Biochemistry, 55(8), 1167-1172. Available at: [Link]

  • Georgiadis, D., & Dive, V. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Pharmacology & Translational Science, 5(12), 1226-1241. Available at: [Link]

  • Estrada-García, I., et al. (2023). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Molecules, 28(10), 4059. Available at: [Link]

  • Georgiadis, D., & Dive, V. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Pharmacology & Translational Science, 5(12), 1226-1241. Available at: [Link]

  • Freeman, F. M., et al. (2016). Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Phosphonopeptides mimic the transition state for peptide cleavage. ResearchGate. Retrieved January 23, 2026. Available at: [Link]

  • Boduszek, B., et al. (1997). New .alpha.-amino phosphonic acid derivatives of vinblastine: chemistry and antitumor activity. Journal of Medicinal Chemistry, 40(25), 4073-4078. Available at: [Link]

  • Laghezza, A., et al. (2021). (2-Aminobenzothiazole)-Methyl-1,1-bisphosphonic acids: Targeting matrix metalloproteinase 13 inhibition to the bone. IRIS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common side reactions in aminophosphonate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for aminophosphonate synthesis. This resource, designed for chemists at all levels of experience, provides i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminophosphonate synthesis. This resource, designed for chemists at all levels of experience, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of aminophosphonate synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to overcome the inevitable challenges. This guide is structured to provide not just solutions, but a deeper understanding of the reaction mechanisms, enabling you to proactively address common side reactions and optimize your synthetic routes.

Troubleshooting Common Side Reactions

The synthesis of α-aminophosphonates, primarily through the Kabachnik-Fields and Pudovik reactions, is a cornerstone of medicinal chemistry and materials science. However, these multicomponent reactions are often plagued by side reactions that can complicate purification and reduce yields. This section provides a detailed guide to identifying, understanding, and mitigating these common issues.

Issue 1: Formation of α-Hydroxyphosphonate Byproduct

Q1: I am observing a significant amount of α-hydroxyphosphonate in my Kabachnik-Fields reaction. What is causing this and how can I prevent it?

A1: The formation of an α-hydroxyphosphonate is a common side reaction in the Kabachnik-Fields synthesis and arises from the direct reaction of the aldehyde or ketone with the dialkyl phosphite before the amine can form the imine intermediate.[1] This side reaction is often a "dead-end" as the subsequent substitution of the hydroxyl group by the amine can be slow or thermodynamically unfavorable under certain conditions.[1]

Causality and Mechanistic Insight:

The Kabachnik-Fields reaction can proceed through two main pathways (see diagram below): the "imine pathway" and the "α-hydroxyphosphonate pathway". The relative rates of these pathways are influenced by several factors:

  • Nucleophilicity of the Amine vs. the Phosphite: A less nucleophilic amine will react slower with the carbonyl compound, providing a larger window for the phosphite to add to the carbonyl group, thus favoring the α-hydroxyphosphonate pathway.

  • Electrophilicity of the Carbonyl Compound: Highly electrophilic aldehydes and ketones are more susceptible to nucleophilic attack by the phosphite.

  • Reaction Conditions: The choice of catalyst and solvent can significantly influence which pathway is favored.

Mitigation Strategies:

  • Pre-formation of the Imine (Pudovik Reaction): The most effective way to eliminate the α-hydroxyphosphonate byproduct is to pre-form the imine by reacting the amine and carbonyl compound separately before adding the phosphite. This two-step approach is known as the Pudovik reaction.[2]

  • Choice of Catalyst:

    • Lewis Acids: Catalysts like ZnCl₂, TiCl₄, and various metal triflates can activate the carbonyl group towards nucleophilic attack. While this can accelerate the overall reaction, it may also increase the rate of α-hydroxyphosphonate formation. Careful optimization of the catalyst loading is crucial.

    • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (PTSA) can catalyze imine formation, thereby favoring the desired pathway.[2]

    • Iodine: Elemental iodine has been shown to act as a mild Lewis acid, activating the imine for nucleophilic attack by the phosphite, thus promoting the imine pathway.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor imine formation over the addition of the phosphite to the carbonyl.

  • Solvent Selection: The choice of solvent can influence the relative rates of the competing reactions. Aprotic solvents are generally preferred. Experimenting with different solvents such as THF, acetonitrile, or toluene can help optimize the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis, often under solvent-free conditions, can significantly accelerate the reaction and in many cases, favors the formation of the α-aminophosphonate with minimal side products.[3]

Experimental Protocol: Pre-formation of Imine for Pudovik Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a suitable solvent (e.g., toluene, ethanol, or dichloromethane).

  • If necessary, add a catalytic amount of a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) or set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) for 1-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Once imine formation is complete, cool the reaction mixture to room temperature.

  • Slowly add the dialkyl phosphite (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring the progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, perform an appropriate work-up and purify the product by column chromatography or recrystallization.

Issue 2: Formation of Bis-aminophosphonate Byproduct

Q2: My reaction with a primary amine is yielding a significant amount of a bis-aminophosphonate byproduct. How can I suppress this side reaction?

A2: The formation of a bis-aminophosphonate, where two phosphonomethyl groups are attached to the nitrogen atom of the primary amine, is a common side reaction in the Kabachnik-Fields reaction.[1] This occurs when the initially formed α-aminophosphonate, which is a secondary amine, undergoes a second Kabachnik-Fields reaction with another molecule of the aldehyde and phosphite.

Causality and Mechanistic Insight:

The N-H bond of the primary amine is reactive, and after the first condensation, the resulting α-aminophosphonate still possesses a reactive N-H bond, making it susceptible to a second addition. This is particularly prevalent under conditions that favor the Kabachnik-Fields reaction, such as elevated temperatures and the presence of catalysts.

Mitigation Strategies:

  • Stoichiometry Control:

    • Excess Amine: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can statistically favor the formation of the mono-substituted product.

    • Limiting Aldehyde/Phosphite: Carefully controlling the stoichiometry to have the aldehyde or phosphite as the limiting reagent can also reduce the formation of the bis-adduct.

  • Steric Hindrance:

    • Bulky Amines: Employing a primary amine with a sterically bulky substituent can hinder the second addition reaction.

    • Bulky Aldehydes or Phosphites: Similarly, using a sterically demanding aldehyde or phosphite can disfavor the formation of the more crowded bis-aminophosphonate. The steric hindrance can prevent the efficient condensation.[1]

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired mono-aminophosphonate is formed. Prolonged reaction times and high temperatures often lead to an increase in the bis-adduct.

  • Slow Addition of Reagents: Adding the aldehyde and phosphite slowly and simultaneously to a solution of the amine can help maintain a low concentration of the reactants, thereby minimizing the chance of the secondary amine product reacting further.

Issue 3: Hydrolysis of Phosphite Reagent

Q3: I am using a trialkyl phosphite in my reaction and I suspect it is hydrolyzing. What are the signs of this and how can I avoid it?

A3: Trialkyl phosphites are susceptible to hydrolysis, especially in the presence of acidic catalysts or water, to form dialkyl phosphites and the corresponding alcohol. While dialkyl phosphites are the desired reagent in many Kabachnik-Fields reactions, the in-situ generation from trialkyl phosphites can be uncontrolled and lead to inconsistencies. Furthermore, the presence of water can promote other unwanted side reactions.

Causality and Mechanistic Insight:

The phosphorus atom in a trialkyl phosphite is susceptible to nucleophilic attack by water, particularly when protonated by an acid catalyst. This hydrolysis reaction can compete with the desired reaction pathway.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Protic Solvents: While some reactions are reported in protic solvents like ethanol, they can increase the risk of hydrolysis. Aprotic solvents are generally a safer choice.

  • Careful Catalyst Selection: Be mindful that strong acid catalysts can accelerate hydrolysis. If using a trialkyl phosphite, consider milder catalysts or catalyst-free conditions where applicable (e.g., microwave synthesis).

  • Use Freshly Distilled Reagents: Ensure the trialkyl phosphite is of high purity and free from any hydrolysis products before use.

Frequently Asked Questions (FAQs)

Q4: What is the role of a catalyst in the Kabachnik-Fields reaction, and is it always necessary?

A4: Catalysts in the Kabachnik-Fields reaction generally serve to activate either the carbonyl compound or the imine intermediate towards nucleophilic attack.[2] Lewis acids (e.g., ZnCl₂, TiCl₄, metal triflates) coordinate to the carbonyl oxygen, increasing its electrophilicity. Brønsted acids can protonate the carbonyl group or catalyze the dehydration step in imine formation.[2] However, a catalyst is not always necessary. Many Kabachnik-Fields reactions can proceed thermally, and microwave-assisted syntheses are often performed under catalyst- and solvent-free conditions, offering a greener and more efficient alternative.[3]

Q5: How do the electronic properties of the substituents on the aromatic aldehyde affect the reaction outcome?

A5: The electronic properties of the substituents on the aromatic aldehyde have a significant impact on the reaction rate and the propensity for side reactions.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This can accelerate both the desired imine formation and the undesired α-hydroxyphosphonate formation.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction. In some cases, this can allow more time for imine formation to proceed before the phosphite adds, potentially reducing the amount of α-hydroxyphosphonate byproduct.

Q6: What are the best practices for purifying α-aminophosphonates?

A6: The purification of α-aminophosphonates can be challenging due to their polarity and potential for zwitterionic character.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate or acetone, is often effective. For very polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can improve separation and reduce tailing.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvent systems include ethyl acetate/hexane, dichloromethane/ether, and ethanol/water.

  • Acid-Base Extraction: For α-aminophosphonates with a basic nitrogen atom, an acid-base extraction can be used to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Visualizing Reaction Pathways

Caption: Competing pathways in the Kabachnik-Fields reaction.

Summary of Troubleshooting Strategies

Side ReactionPrimary CauseKey Mitigation Strategies
α-Hydroxyphosphonate Formation Addition of phosphite to carbonyl before imine formation.Pre-form the imine (Pudovik); use acid catalysis; optimize temperature and solvent.
Bis-aminophosphonate Formation Reaction of the product (a secondary amine) with more starting materials.Use an excess of the primary amine; employ sterically hindered reactants; control reaction time.
Phosphite Hydrolysis Presence of water, especially with acid catalysis.Use anhydrous conditions and aprotic solvents; select catalysts carefully.

References

  • Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Green Chemistry in Drug Discovery (pp. 107-142). De Gruyter.
  • Keglevich, G., Bálint, E., & Tripolszky, A. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511.
  • Keglevich, G., & Bálint, E. (2023).
  • Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
  • Keglevich, G., Kiss, N. Z., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.

Sources

Optimization

Technical Support Center: Challenges in the Deprotection of Phosphonic Acid Esters

From the Desk of the Senior Application Scientist Welcome to the technical support center for phosphonic acid ester deprotection. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for phosphonic acid ester deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic step. Phosphonic acids are invaluable for their biological activities and material science applications, yet their synthesis is often hampered by difficulties in the final deprotection stage.[1] The high polarity of the final phosphonic acid product can make purification difficult, meaning the deprotection step must be clean and efficient to avoid complex downstream processing.[2]

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you navigate common pitfalls and optimize your experimental outcomes.

Method Selection: Choosing Your Deprotection Strategy

The success of your synthesis hinges on selecting a deprotection method compatible with your substrate's unique functional groups. A method that is effective for one molecule may be destructive to another.[3] This decision-making workflow will guide you to the most appropriate starting point.

Deprotection_Strategy start Start: Analyze Your Phosphonate Ester Substrate q1 Is the ester a benzyl phosphonate? start->q1 q2 Does the substrate contain other acid-labile groups (e.g., Boc, acetals, t-butyl esters)? q1->q2 No hydrogenolysis Primary Choice: Catalytic Hydrogenolysis (e.g., H2, Pd/C) q1->hydrogenolysis Yes q3 Are milder conditions a priority? q2->q3 No silyl Primary Choice: Silyl-Mediated Deprotection (e.g., TMSBr, TMSI) q2->silyl Yes q3->silyl Yes acid_hydrolysis Proceed with Caution: Harsh Acidic Hydrolysis (e.g., conc. HCl or HBr, reflux) q3->acid_hydrolysis No

Caption: A decision workflow for selecting a phosphonic acid ester deprotection method.

Troubleshooting Guide: Silyl-Mediated Deprotection (McKenna Reaction)

This is one of the most popular and versatile methods for deprotecting phosphonate esters under mild conditions.[4] The reaction proceeds in two steps: formation of a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed (or alcoholyzed) to the final phosphonic acid.[4] Despite its utility, several challenges can arise.

Mechanism Overview: The McKenna Reaction

McKenna_Mechanism start_ester R-P(=O)(OR')2 Di-alkyl Phosphonate silylated_ester R-P(=O)(O-TMS)2 Bis(silyl) Ester Intermediate start_ester->silylated_ester + 2 TMS-Br - 2 R'-Br (Step 1: Silylation) final_acid R-P(=O)(OH)2 Phosphonic Acid silylated_ester->final_acid + 2 H2O or MeOH - 2 TMS-OH or TMS-OMe (Step 2: Solvolysis)

Caption: The two-step mechanism of the McKenna reaction for phosphonate deprotection.

Q&A Troubleshooting

Q1: My deprotection reaction with bromotrimethylsilane (TMSBr) is incomplete or stalls.

A1: This is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Causality: TMSBr is highly reactive and susceptible to decomposition, primarily through hydrolysis with atmospheric moisture, which generates HBr and hexamethyldisiloxane (TMS-O-TMS). Contamination with HBr can alter the reaction pathway and is a known culprit in side reactions.[4]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened TMSBr or distill older batches prior to use. It is crucial to store the reagent under an inert atmosphere (Argon or Nitrogen) and protect it from light.[4]

    • Ensure Anhydrous Conditions: The reaction is moisture-sensitive. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.

    • Increase Reagent Equivalents: For sluggish reactions, an excess of the silyl halide can help drive the reaction to completion.[3] A starting point is often 1.5 to 2 equivalents per ester group.[3]

    • Consider Temperature: While many reactions proceed at room temperature, gentle heating (e.g., up to 60 °C) can increase the rate.[5] However, be aware that higher temperatures can also promote side reactions.[4]

Q2: I'm observing unexpected side products and cleavage of other functional groups.

A2: The high reactivity of TMSBr makes it capable of cleaving other functionalities beyond the phosphonate ester.

  • Causality: TMSBr is a potent Lewis acid and can readily cleave ethers, acetals, lactones, and certain carboxylate esters (especially tert-butyl esters).[4] The alkyl bromide generated in situ can also act as an alkylating agent.

  • Troubleshooting Steps:

    • Identify Sensitive Groups: Carefully analyze your substrate for functional groups known to be labile to TMSBr.

    • Lower the Temperature: Running the reaction at 0 °C or even lower can sometimes provide the selectivity needed to cleave the phosphonate ester while preserving other groups.

    • Switch to a Milder Reagent: Trimethylsilyl iodide (TMSI) can sometimes offer different selectivity. Alternatively, if your substrate is compatible, catalytic hydrogenolysis of a benzyl phosphonate is an exceptionally mild option.[1]

    • Modify the Workup: The solvolysis step is also critical. Using methanol instead of water for the workup can be a milder method for cleaving the intermediate silyl ester and may prevent degradation of sensitive products.[6]

Q3: My reaction with chlorotrimethylsilane (TMSCl) is extremely slow. I added sodium iodide (NaI) as recommended, but now my product is contaminated with salt.

A3: This highlights the trade-offs between reagent cost, reactivity, and purification.

  • Causality: TMSCl is significantly less reactive than TMSBr for cleaving P-O-alkyl bonds.[3] The addition of NaI or LiI generates the much more reactive TMSI in situ. However, this introduces alkali halide salts that can be difficult to remove from the polar phosphonic acid product.[3]

  • Troubleshooting Steps:

    • Optimize for a Salt-Free Method: If possible, using the more reactive but more expensive TMSBr is often the most efficient path as it avoids salt contamination issues.[3]

    • Alternative to Additives: Instead of using iodide salts, TMSCl can be effective on its own at elevated temperatures (e.g., 90–140 °C in a sealed tube), although this increases the risk of side reactions.[3]

    • Purification Strategy: If the salt-additive method is unavoidable, purification can be attempted by converting the phosphonic acid to a salt (e.g., an anilinium salt) to facilitate crystallization and removal of the inorganic halide salts.[3]

Parameter TMSBr TMSCl TMSCl + NaI
Reactivity HighLowHigh (in situ TMSI)
Typical Temp. 0 °C to RT90–140 °C (neat)RT
Pros High efficiency, clean conversionLow costLow cost, mild temp.
Cons Higher cost, corrosive, moisture-sensitiveSluggish, requires high temp.Salt contamination of product
References [3][4][3][3][5]
Table 1: Comparison of Common Silyl Halide Reagents for Phosphonate Deprotection.

Troubleshooting Guide: Acidic Hydrolysis

This classical method involves heating the phosphonate ester with a concentrated mineral acid, such as HCl or HBr.[7] While straightforward, its harshness is a significant drawback.

Q&A Troubleshooting

Q1: My starting material is decomposing, or I'm losing other functional groups during hydrolysis with concentrated HCl.

A1: This is the primary challenge of acidic hydrolysis. The conditions are non-selective.

  • Causality: Hot, concentrated mineral acids will hydrolyze not only the phosphonate ester but also many other common protecting groups and acid-sensitive moieties.[3] The reaction mechanism for esters like ethyl or isopropyl phosphonates can proceed through SN1 or SN2 pathways at the alkyl carbon, depending on its structure.[8] Esters that can form stable carbocations (e.g., tert-butyl, benzyl, isopropyl) will cleave more rapidly.[8]

  • Troubleshooting Steps:

    • Re-evaluate the Method: If your molecule contains sensitive groups, acidic hydrolysis is likely not the appropriate method. Refer back to the Method Selection workflow and consider silyl-mediated deprotection or hydrogenolysis.[3][7]

    • Attempt Milder Conditions: You can try lowering the acid concentration or the reaction temperature, but this will also significantly slow down the desired phosphonate hydrolysis, often making the reaction impractical.[7]

    • Use a More Effective Acid: In some cases, HBr has been shown to be more efficient than HCl, potentially allowing for shorter reaction times or lower temperatures.[7]

Q2: The reaction requires very long reflux times (over 24 hours). How can I speed it up?

A2: The stability of the P-O-C bond makes cleavage difficult, especially for simple primary alkyl esters like methyl or ethyl.

  • Causality: The phosphonate ester bond is kinetically stable. The reaction relies on protonation of the phosphoryl oxygen, followed by nucleophilic attack by water or a halide on the alkyl group. This process often requires significant thermal energy.[8][9]

  • Troubleshooting Steps:

    • Increase Temperature: This is the most direct approach, but it also increases the risk of decomposition.

    • Change the Protecting Group Strategy: For future syntheses, consider using phosphonate esters that are more readily cleaved. Benzyl esters can be removed gently by hydrogenolysis, and tert-butyl esters are much more acid-labile than primary alkyl esters.[1][8]

Troubleshooting Guide: Catalytic Hydrogenolysis

This method is specific to benzyl phosphonate esters and is prized for its exceptionally mild and clean reaction profile.

Q&A Troubleshooting

Q1: My hydrogenolysis reaction is slow or incomplete.

A1: Catalyst activity is paramount in this reaction.

  • Causality: The palladium catalyst can be poisoned by various functional groups, particularly sulfur-containing compounds. The catalyst may also be physically passivated or of poor quality.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Ensure your Palladium on Carbon (Pd/C) is of high quality and has been stored properly. Use a fresh batch if in doubt.

    • Increase Catalyst Loading: Increasing the weight percentage of the catalyst can improve reaction rates.

    • Increase Hydrogen Pressure: If performing the reaction in a Parr shaker or autoclave, increasing the H₂ pressure can accelerate the reaction.

    • Check for Catalyst Poisons: If your substrate contains thiols, thioethers, or certain heterocycles, they may be poisoning the catalyst. In such cases, hydrogenolysis may not be a viable method.

Frequently Asked Questions (FAQs)

Q: Can I selectively remove only one of two alkyl ester groups?

A: Yes, selective mono-deprotection is possible but requires carefully controlled conditions. For instance, treating a dialkyl phosphonate with NaI in an anhydrous solvent like acetone can yield the mono-sodium salt of the phosphonic acid monoester.[2] Basic hydrolysis can sometimes be controlled to favor mono-hydrolysis, but this is often substrate-dependent.[10]

Q: Why is purification of the final phosphonic acid so difficult?

A: Phosphonic acids are highly polar, often crystalline solids or thick oils with low solubility in common organic solvents but good solubility in water.[2] This makes standard silica gel chromatography challenging, often requiring highly polar and aqueous eluent systems.[2] This is why a clean deprotection reaction that minimizes byproducts is so critical.

Q: My final phosphonic acid product seems to be a salt. How do I get the free acid?

A: If you used a basic workup or a method involving alkali halide salts, your product may be isolated as a salt. To obtain the free acid, you can use a strong cation-exchange resin or carefully acidify an aqueous solution of the salt with HCl and extract the product if it has sufficient organic solubility, or lyophilize if it is water-soluble.

Key Experimental Protocols

Protocol 1: General Procedure for TMSBr-Mediated Deprotection (McKenna Reaction) This protocol is a representative example and must be adapted for the specific substrate.

  • Preparation: To a solution of the dialkyl phosphonate (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an argon atmosphere, add freshly distilled TMSBr (4.0 eq., 2.0 eq. per ester group) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ³¹P NMR or LC-MS until the starting material is consumed. The intermediate bis(silyl) ester will have a distinct ³¹P NMR shift.

  • Workup (Solvolysis): Cool the reaction mixture to 0 °C. Carefully add methanol (MeOH) or a MeOH/water mixture dropwise to quench the excess TMSBr and hydrolyze the silyl ester intermediate.

  • Isolation: Remove the volatiles under reduced pressure. The resulting crude phosphonic acid can be purified by recrystallization, trituration, or ion-exchange chromatography as needed.[3][4]

Protocol 2: General Procedure for Harsh Acidic Hydrolysis Warning: This method uses corrosive reagents at high temperatures. Use appropriate personal protective equipment and perform in a well-ventilated fume hood.

  • Reaction: Suspend or dissolve the phosphonate ester (1.0 eq.) in 6 M aqueous HCl or 48% aqueous HBr.

  • Heating: Heat the mixture to reflux (typically >100 °C) for 12-48 hours. Monitor the reaction by TLC, LC-MS, or NMR by taking aliquots and removing the acid before analysis.

  • Isolation: After cooling to room temperature, remove the water and acid under high vacuum. This may require co-evaporation with toluene or another suitable solvent. The crude product is often purified by recrystallization from a water/alcohol mixture.[1][7]

Protocol 3: General Procedure for Hydrogenolysis of a Dibenzyl Phosphonate

  • Preparation: Dissolve the dibenzyl phosphonate (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or a pressurized reactor) with vigorous stirring.

  • Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Final Step: Concentrate the filtrate under reduced pressure to yield the crude phosphonic acid.[1][11]

References

  • Methods for the dealkylation of phosphonate esters. (2002).
  • Deprotection of phosphonates 1b–7b obtained with the following conditions: 1) TMSBr, CHCl 3 , RT, 16 h; 2) MeOH, RT, 2 h.
  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020).
  • Selective Esterification of Phosphonic Acids.
  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024). Reddit.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Deprotection Guide. Glen Research.
  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2019). MDPI.
  • phosphonate ester versus phosphonic acid anchor ligands in copper(I)-based dye-sensitized solar cells. CORE.
  • Phosphonic acid: preparation and applications. (2017).
  • Selective Esterification of Phosphonic Acids. (2020).
  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separ
  • Phosphonic acid: preparation and applic
  • Selective Esterific
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • The Hydrolysis of Phosphinates and Phosphon
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite.
  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020).
  • Hydrogenolysis of benzyl-protected esters.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Aminophosphonate Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and environmental analysis, the accurate and robust quantification of aminophosphonates is paramount. These c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the accurate and robust quantification of aminophosphonates is paramount. These compounds, integral to a range of applications from herbicides like glyphosate to pharmaceuticals for bone diseases, present unique analytical challenges due to their high polarity, low volatility, and structural diversity. This guide provides a comprehensive cross-validation of the primary analytical techniques employed for aminophosphonate analysis, offering in-depth technical insights and field-proven protocols to empower researchers in selecting and implementing the most appropriate methodology for their specific needs.

The Analytical Challenge of Aminophosphonates

Aminophosphonates are characterized by the presence of a C-P bond and an amino group, rendering them highly polar and zwitterionic over a wide pH range. This inherent polarity makes them poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns and necessitates specialized analytical approaches. Furthermore, their lack of a strong chromophore often precludes direct UV-Vis detection, adding another layer of complexity to their analysis. The choice of analytical technique is therefore a critical decision, dictated by the specific aminophosphonate, the sample matrix, and the required sensitivity and throughput.

Comparative Overview of Key Analytical Techniques

A multitude of analytical techniques have been developed and refined for the analysis of aminophosphonates. This section provides a comparative overview of the most prevalent methods, highlighting their principles, strengths, and limitations. A summary of their performance characteristics is presented in Table 1.

Analytical TechniquePrincipleCommon AnalytesTypical LOD/LOQThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on analyte partitioning between a stationary and mobile phase.Glyphosate, AMPA, various α-aminophosphonates0.05 - 1 µg/mL (with derivatization and UV/FLD)MediumWidely available, robust, versatile.Often requires derivatization for detection and retention.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection by tandem mass spectrometry.Glyphosate, AMPA, Glufosinate, Bisphosphonates0.005 - 10 ng/mLHighHigh sensitivity and selectivity, can analyze underivatized compounds.Higher instrument cost, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by GC followed by MS detection.Glyphosate, AMPA0.01 - 0.1 µg/mLMediumHigh resolution and sensitivity.Requires extensive derivatization to make analytes volatile.
Ion Chromatography (IC) Separation based on ion-exchange interactions.Glyphosate, AMPA, various aminopolyphosphonates0.01 - 0.1 µMMediumExcellent for ionic and polar compounds without derivatization.Can be susceptible to matrix interferences, may require specialized columns.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Glyphosate, AMPA, Bisphosphonates~µM rangeHighHigh separation efficiency, low sample and reagent consumption.Lower sensitivity compared to MS-based methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantification based on the magnetic properties of atomic nuclei.Various α-aminophosphonatesmg/mL rangeLowProvides detailed structural information, non-destructive.Low sensitivity, not suitable for trace analysis.

Table 1. Comparative performance of major analytical techniques for aminophosphonate analysis. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are indicative and can vary significantly based on the specific analyte, matrix, and instrumentation.

In-Depth Technical Discussion and Experimental Protocols

This section delves into the practical aspects of the most commonly employed techniques, providing expert insights into experimental design and detailed, step-by-step protocols.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Expertise & Experience: HPLC remains a workhorse in many analytical laboratories. For aminophosphonates, the primary challenge is achieving adequate retention on RPLC columns and enabling sensitive detection. Pre-column derivatization is the most common strategy to address both issues. The choice of derivatizing agent is critical and depends on the functional groups present in the aminophosphonate and the desired detection method (UV or fluorescence).

Trustworthiness: A self-validating HPLC method for aminophosphonates relies on a stable derivatization reaction, reproducible chromatographic separation, and a robust detection system. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Authoritative Grounding: The derivatization of the primary or secondary amine group with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA) is a well-established approach for enhancing the fluorescence and chromatographic retention of amino acids and related compounds, including aminophosphonates.[1]

This protocol outlines a widely used method for the determination of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in water samples.

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm membrane filter.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Mixed-mode cation exchange cartridges are often effective.[2]

2. Derivatization Procedure:

  • To 1 mL of the filtered sample, add 1 mL of borate buffer (pH 9.5).

  • Add 1 mL of 5 mM FMOC-Cl solution in acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes in the dark.

  • Add 1 mL of 0.1 M glycine solution to quench the excess FMOC-Cl. Vortex for 10 seconds.

  • Acidify the solution with 1 mL of 0.1 M phosphoric acid.

  • Extract the derivatives with 2 x 2 mL of diethyl ether.

  • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: 20 mM phosphate buffer (pH 7.0) and B: Acetonitrile.

    • 0-5 min: 20% B

    • 5-15 min: 20-60% B

    • 15-20 min: 60% B

    • 20-22 min: 60-20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

4. Quantification:

  • Prepare a calibration curve using standards of glyphosate and AMPA subjected to the same derivatization procedure.

  • An internal standard, such as a structural analog not present in the samples, should be used.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Water Sample Filter 0.45 µm Filtration Sample->Filter SPE SPE Cleanup (Optional) Filter->SPE Buffer Add Borate Buffer SPE->Buffer FMOC Add FMOC-Cl Buffer->FMOC React React (15 min) FMOC->React Quench Quench with Glycine React->Quench Acidify Acidify Quench->Acidify Extract Extract with Ether Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of aminophosphonates with FMOC-Cl derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for sensitive and selective analysis of aminophosphonates, often allowing for direct analysis without derivatization.[2] The key to a successful LC-MS/MS method lies in optimizing the chromatographic separation to resolve isomers and minimize matrix effects, and fine-tuning the mass spectrometer parameters for optimal sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining these polar compounds.[3]

Trustworthiness: The high selectivity of tandem mass spectrometry (MS/MS) provides a high degree of confidence in analyte identification and quantification. The use of isotopically labeled internal standards is the most robust approach to compensate for matrix effects and variations in instrument response.[2]

Authoritative Grounding: The European Union Reference Laboratory for Pesticides has established validated LC-MS/MS methods for the analysis of glyphosate and other polar pesticides in food matrices, providing a strong foundation for method development.[4]

This protocol is suitable for the direct analysis of a range of aminophosphonates in various matrices.

1. Sample Preparation:

  • Water Samples: Filter through a 0.22 µm syringe filter.

  • Food and Biological Samples: Homogenize the sample and extract with an appropriate solvent (e.g., water with 1% formic acid). Centrifuge and filter the supernatant. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be adapted.

2. HILIC-LC-MS/MS Conditions:

  • Column: HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A: 10 mM ammonium formate in water (pH 3) and B: Acetonitrile.

    • 0-2 min: 90% B

    • 2-10 min: 90-50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50-90% B

    • 12.1-18 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Parameters: Optimize precursor and product ions, collision energy, and other source parameters for each target aminophosphonate. Multiple Reaction Monitoring (MRM) is typically used for quantification.

3. Data Analysis:

  • Integrate the peak areas of the target analytes and internal standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-LC-MS/MS Analysis Sample Sample (Water, Food, etc.) Extraction Extraction/Filtration Sample->Extraction Inject Inject into LC-MS/MS Extraction->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (-) HILIC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for direct HILIC-LC-MS/MS analysis of aminophosphonates.

Ion Chromatography (IC)

Expertise & Experience: Ion chromatography is a powerful technique for the separation of ionic species, making it inherently suitable for aminophosphonate analysis without the need for derivatization.[5] The choice of the ion-exchange column and the eluent composition are critical for achieving the desired separation. Suppressed conductivity detection is commonly used, but coupling IC with mass spectrometry (IC-MS) can provide enhanced sensitivity and selectivity. A recent development is the use of integrated pulsed amperometric detection (IPAD), which offers a green and low-cost alternative.[5]

Trustworthiness: A well-developed IC method with appropriate quality control measures, such as the use of certified reference materials and participation in proficiency testing schemes, can provide highly reliable and accurate results.

Authoritative Grounding: The United States Environmental Protection Agency (EPA) has published official methods for the determination of certain ionic pesticides in water using ion chromatography, demonstrating its regulatory acceptance.

This protocol is applicable to the analysis of glyphosate and other anionic aminophosphonates in aqueous samples.

1. Sample Preparation:

  • Filter the sample through a 0.45 µm ion chromatography certified syringe filter.

  • Dilute the sample if necessary to bring the analyte concentration within the calibration range.

2. IC Conditions:

  • Guard Column: An appropriate anion-exchange guard column.

  • Analytical Column: A high-capacity anion-exchange column.

  • Eluent: Potassium hydroxide (KOH) gradient. The specific gradient profile will depend on the analytes and the column used.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

  • Suppressor: Anion self-regenerating suppressor.

3. Quantification:

  • Generate a calibration curve using external standards.

  • Ensure the baseline is stable and the peaks are well-resolved.

IC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Ion Chromatography Analysis Sample Aqueous Sample Filter IC Syringe Filtration Sample->Filter Inject Inject into IC System Filter->Inject AnionExchange Anion-Exchange Separation Inject->AnionExchange Suppression Chemical Suppression AnionExchange->Suppression Conductivity Conductivity Detection Suppression->Conductivity Quantification Quantification Conductivity->Quantification

Caption: Workflow for ion chromatography analysis of aminophosphonates.

Method Validation and Cross-Validation

Scientific Integrity & Logic: Regardless of the chosen technique, rigorous method validation is essential to ensure the reliability and accuracy of the analytical data. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. This is often assessed through recovery studies using spiked samples.[6]

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Cross-validation between different analytical techniques is a powerful tool to enhance confidence in the analytical results. For instance, a high-throughput LC-MS/MS method can be cross-validated with a more established, albeit lower-throughput, HPLC-FLD method. Discrepancies between the results of different methods can highlight potential matrix effects, interferences, or issues with sample preparation that may not be apparent when using a single technique.

Conclusion and Future Perspectives

The analysis of aminophosphonates presents a significant but surmountable challenge. This guide has provided a comprehensive comparison of the most widely used analytical techniques, complete with detailed protocols and expert insights.

  • For routine, high-throughput screening with high sensitivity requirements, LC-MS/MS, particularly with HILIC separation, is the method of choice.

  • HPLC with derivatization remains a robust and accessible option for laboratories without access to mass spectrometry.

  • Ion chromatography offers a reliable, derivatization-free approach for the analysis of ionic aminophosphonates in aqueous matrices.

The field of analytical chemistry is continually evolving, with ongoing developments in stationary phase chemistry, mass spectrometry instrumentation, and automated sample preparation. These advancements will undoubtedly lead to even more sensitive, robust, and high-throughput methods for the analysis of aminophosphonates, further empowering researchers in the critical fields of drug development and environmental monitoring.

References

  • Tölgyesi, Á., Tóth, E., Farkas, T., Simon, A., Dernovics, M., & Bálint, M. (2022). Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food Matrices. Food Analytical Methods, 15(7), 2012–2025. [Link]

  • da Silva, A. F., de Souza, A. O., & de Andrade, J. B. (2018). Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods. American Journal of Analytical Chemistry, 9(10), 495-508. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(10), 11644-11677. [Link]

  • Gómez-Alonso, S., & Pérez-Corona, M. T. (2021). High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. Methods and Protocols, 4(2), 32. [Link]

  • Nowack, B., & Van Der Voet, J. (2022). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. Analytical and Bioanalytical Chemistry, 414(1), 359-369. [Link]

  • Kowalik, S., & Nowack, B. (2018). Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis. Data in Brief, 19, 133-140. [Link]

  • Papadopoulou-Mourkidou, E., & Patsias, J. (2000). Development of a method for the simultaneous determination of phosphoric and amino acid group containing pesticides by gas chromatography with mass-selective detection - Optimization of the derivatization procedure using an experimental design approach. Journal of Chromatography A, 896(1-2), 203–215. [Link]

  • Arkan, T., & Molnár-Perl, I. (2015). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. Microchemical Journal, 122, 15-31. [Link]

  • Tölgyesi, Á., Tóth, E., Farkas, T., Simon, A., Dernovics, M., & Bálint, M. (2022). Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food Matrices. Food Analytical Methods, 15(7), 2012–2025. [Link]

  • El-Gendy, M. S., Mohamed, S. K., & El-Sawy, E. R. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2606. [Link]

  • Graff, J. C., & Christie, W. W. (1993). Quantitative high-performance liquid chromatography analysis of plant phospholipids and glycolipids using light-scattering detection. Journal of Lipid Research, 34(10), 1805-1812. [Link]

  • Kowalik, S., & Nowack, B. (2018). Rapid sample clean-up procedure for aminophosphonate determination by LC/MS analysis. Talanta, 185, 108-115. [Link]

  • De Alwis, H. D. P., & Liyanage, J. A. (2019). Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. Environmental Science and Pollution Research, 26(23), 23743-23753. [Link]

  • Mesnage, R., Oestreicher, N., & Poirier, F. (2019). Comparative analysis of detection techniques for glyphosate in urine and in water. Environmental Health, 18(1), 1-10. [Link]

  • U.S. Food & Drug Administration. (2017). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. [Link]

  • Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 99-106. [Link]

  • Hincapié, J. J., & Moreno, M. V. (2021). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Foods, 10(11), 2824. [Link]

  • Wang, J., Liu, Y., & Zhang, H. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC North America, 38(9), 526-533. [Link]

  • Agilent Technologies. (2021). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector. [Link]

  • Culcasi, M., Daumas, A., & Pietri, S. (2021). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. International Journal of Molecular Sciences, 22(19), 10375. [Link]

  • McCarthy, S. M., & Gilar, M. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Analytical and Bioanalytical Chemistry, 413(26), 6511-6520. [Link]

  • Brizio, P., Ruotolo, R., & Squadrone, S. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods, 12(23), 4305. [Link]

  • Reddy, C. S., & Kumar, M. A. (2014). Catalyst free efficient synthesis and characterization of α-aminophosphonates. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1840. [Link]

  • Ibáñez, M., Pozo, Ó. J., Sancho, J. V., López, F. J., & Hernández, F. (2006). Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. Journal of AOAC International, 89(5), 1348-1356. [Link]

  • Dolan, J. W. (2005). The Limit of Detection. LCGC North America, 23(3), 258-263. [Link]

  • Chamkasem, N., & Harmon, T. (2016). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(18), 3699–3705. [Link]

  • de Oliveira, A. S., & de Andrade, J. B. (2017). QUANTIFICATION OF GLYPHOSATE AND AMPA BY HPLC-ICP-MS/MS AND HPLC-DAD: A COMPARATIVE STUDY. Proceedings of the 19th Brazilian Meeting on Inorganic Chemistry. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. [Link]

  • Reddy, P. M., & Reddy, P. S. (2012). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Derivatives. American Journal of Analytical Chemistry, 3(12), 857-863. [Link]

  • Kumar, A., & Kumar, S. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemistry Journal, 7(3), 48-51. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Herrera-Estrella, L., & López-Bucio, J. (2023). Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour. Journal of the Mexican Chemical Society, 67(3), 1-13. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2014). LC-QTOF-MS/MS method for the simultaneous full scan and MS/MS analysis of pesticides in fruit and vegetables. [Link]

  • Frapart, Y. M., & Salmain, M. (2007). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Journal of Mass Spectrometry, 42(1), 86-94. [Link]

  • Li, Y., et al. (2022). Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules, 27(22), 7935. [Link]

  • Bonaduce, I., & Colombini, M. P. (2014). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of Analytical Methods in Chemistry, 2014, 1-10. [Link]

  • Kégl, T., & Kégl, M. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 26(16), 4983. [Link]

  • Metrohm. (2024, August 7). Advancing Pharmaceutical Analysis with Ion Chromatography. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. [Link]

  • Waters Corporation. (2025, June 4). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]

  • Chailapakul, O., & Jakmunee, J. (n.d.). APPENDIX A Calculation of Detection Limit (LOD) and Quantitation Limit (LOQ). [Link]

  • Stout, S. J., & DaCunha, A. R. (2000). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of Agricultural and Food Chemistry, 48(8), 3462–3465. [Link]

  • ITC Labs. (2024, October 7). Applications Of Ion Chromatography In The Pharmaceutical & Allied Industries. [Link]

  • Ibáñez, M., Pozo, Ó. J., Sancho, J. V., López, F. J., & Hernández, F. (2005). Direct and Sensitive Determination of Glyphosate and Aminomethylphosphonic Acid in Environmental Water Samples by High Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Journal of Chromatography A, 1081(2), 145-155. [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-amino-2-methylpropyl)phosphonic acid
Reactant of Route 2
(1-amino-2-methylpropyl)phosphonic acid
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